4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often require the use of catalysts such as silver or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The reactions typically require controlled temperatures and may involve the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-morpholinylmethyl)phenyl]magnesium bromide: Used in similar synthetic applications.
4-bromo-3-methylphenyl derivatives: Share structural similarities and are used in related chemical reactions.
Uniqueness
What sets 4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of a bromine atom, a morpholine ring, and a pyrazole core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H19BrN4O2 |
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Molecular Weight |
379.25 g/mol |
IUPAC Name |
4-bromo-1-methyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H19BrN4O2/c1-20-11-14(17)15(19-20)16(22)18-13-4-2-3-12(9-13)10-21-5-7-23-8-6-21/h2-4,9,11H,5-8,10H2,1H3,(H,18,22) |
InChI Key |
SIVDQBZOPMFJGD-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br |
Origin of Product |
United States |
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